ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate

Catalog No.
S1970584
CAS No.
65969-71-3
M.F
C12H16O3
M. Wt
208.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carbox...

CAS Number

65969-71-3

Product Name

ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate

IUPAC Name

ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

InChI

InChI=1S/C12H16O3/c1-2-15-11(14)12-6-3-4-9(12)8-10(13)5-7-12/h8H,2-7H2,1H3

InChI Key

BNROREXUPUDIJE-UHFFFAOYSA-N

SMILES

CCOC(=O)C12CCCC1=CC(=O)CC2

Canonical SMILES

CCOC(=O)C12CCCC1=CC(=O)CC2

Ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate is an organic compound characterized by its unique molecular structure, represented by the formula C12H16O3C_{12}H_{16}O_3. This compound features a ketone functional group and an ethyl ester group, which contribute to its reactivity and potential applications in various fields of chemistry and biology. Its structure is derived from indene, a bicyclic hydrocarbon, making it a derivative of this important chemical class. The presence of the 6-oxo group indicates that it has a carbonyl functionality that can participate in numerous

There is no current information available regarding the mechanism of action of this compound in biological systems.

  • Wear appropriate personal protective equipment (PPE) like gloves and goggles when handling.
  • Work in a well-ventilated area.
  • Avoid contact with skin and eyes.
  • Given the presence of an ester group, it's advisable to handle with caution as some esters can be flammable or irritant.

  • Oxidation: The ketone group can be oxidized further to yield carboxylic acids when treated with strong oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The ketone can also be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The ester functional group is susceptible to nucleophilic substitution reactions where the ethoxy moiety can be replaced by other nucleophiles, including amines or thiols .

Research into the biological activity of ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate indicates potential therapeutic properties. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic effects. Its ability to interact with various biomolecules positions it as a candidate for further exploration in medicinal chemistry. The specific mechanisms through which it exerts these effects are still under investigation but may involve modulation of enzyme activity or receptor interactions .

The synthesis of ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate typically involves cyclization reactions starting from appropriate indene derivatives. A common synthetic route includes:

  • Cyclization Reaction: Reacting an indene derivative with ethyl chloroformate in the presence of a base such as triethylamine.
  • Solvent Use: This reaction is generally conducted in inert solvents like dichloromethane at low temperatures to optimize yield and purity.
  • Industrial Methods: For large-scale production, continuous flow reactors may be employed to maintain precise control over reaction conditions such as temperature and pressure, ensuring efficient synthesis .

Ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate finds applications across various domains:

  • Chemical Industry: Serves as an intermediate in the synthesis of more complex organic molecules.
  • Biological Research: Investigated for its interactions with biomolecules and potential therapeutic effects.
  • Pharmaceuticals: Explored for its potential use in developing anti-inflammatory and analgesic drugs.
  • Material Science: Utilized in the production of specialty chemicals and materials due to its unique properties .

Studies focusing on the interaction of ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate with biological targets are essential for understanding its mechanism of action. These interactions may involve enzyme inhibition or activation pathways within cellular systems. Ongoing research aims to elucidate specific targets and pathways affected by this compound, which could lead to novel therapeutic applications .

Ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate can be compared with several similar compounds:

Compound NameStructure CharacteristicsUnique Features
Ethyl 6-oxo-octahydro-1H-indene-3a-carboxylateSimilar structure but differs in saturation levelsGreater reactivity due to additional hydrogen atoms
Ethyl 6-methoxy-3-methylindole-2-carboxylateContains methoxy and methyl groupsDifferent chemical behavior due to additional substituents
Ethyl 7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carboxylateRelated naphthalene derivativeDistinct properties due to naphthalene core structure
Ethyl 5-oxo-1,2,3,3a,4,5-hexahydropentalene-3a-carboxylatePentalene derivative with similar carboxylate functionalityDifferent ring structure leading to varied reactivity

The uniqueness of ethyl 6-oxo-2,3,4,5-tetrahydro-1H-indene-3a-carboxylate lies in its specific combination of functional groups that facilitate diverse chemical transformations and applications not found in its analogs .

XLogP3

1.1

Other CAS

65969-71-3

Dates

Modify: 2024-04-15

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